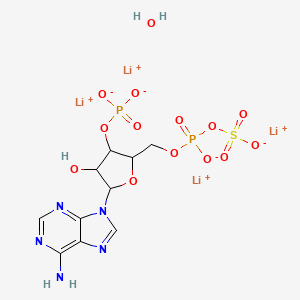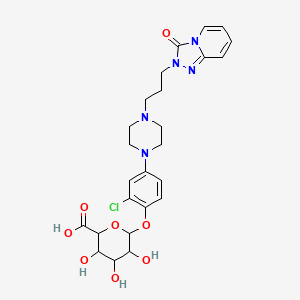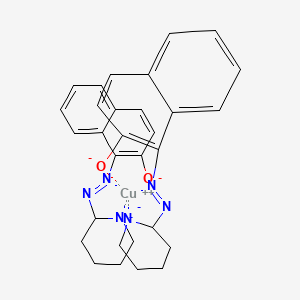
copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate is a complex compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial and scientific applications due to their unique chemical properties. This particular compound is known for its potential use as a catalyst in various chemical reactions.
Méthodes De Préparation
The synthesis of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate typically involves a one-pot synthetic method. The reaction is carried out at a temperature of 60°C and involves the combination of copper nitrate with (E)-3-(pyridin-2-yldiazenyl)naphthalen-2-ol. The reaction mixture is then subjected to various analytical techniques such as infrared spectroscopy (IR), elemental analysis (EA), powder X-ray diffraction (PXRD), and single crystal X-ray diffraction to confirm the structure of the compound .
Analyse Des Réactions Chimiques
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is its use as a catalyst for water oxidation. In this reaction, the compound facilitates the conversion of water into oxygen gas under mild conditions. The reaction typically involves the use of a cerium(IV) salt as an oxidant at a pH of 11 in a phosphate-buffered saline solution .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the field of catalysis. It has been studied for its potential use as a homogeneous catalyst for water oxidation, which is a crucial reaction for the development of sustainable energy sources. The compound’s stability and activity under mild conditions make it a promising candidate for such applications . Additionally, its unique structure and redox properties have made it a subject of interest in various chemical and biological studies.
Mécanisme D'action
The mechanism of action of copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate in catalysis involves the initial oxidation of copper(II) to copper(III). This is followed by the formation of an intermediate species, “copper(III)-O-O-copper(III),” which facilitates the release of oxygen and the closing of the catalytic cycle . This mechanism highlights the compound’s efficiency in promoting redox reactions and its potential for use in various catalytic processes.
Comparaison Avec Des Composés Similaires
Copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate can be compared to other similar compounds such as copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] and other copper-azo complexes. These compounds share similar structural features and catalytic properties but may differ in their specific applications and reaction conditions. The unique combination of piperidine and naphthalene moieties in this compound provides it with distinct chemical properties that make it particularly effective in certain catalytic reactions .
Propriétés
Formule moléculaire |
C30H30CuN6O2-2 |
|---|---|
Poids moléculaire |
570.1 g/mol |
Nom IUPAC |
copper;1-(piperidin-1-id-2-yldiazenyl)naphthalen-2-olate |
InChI |
InChI=1S/2C15H16N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-2,5-6,8-9,14,19H,3-4,7,10H2;/q2*-1;+2/p-2 |
Clé InChI |
OSBCFDGSHFKUOO-UHFFFAOYSA-L |
SMILES canonique |
C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].C1CC[N-]C(C1)N=NC2=C(C=CC3=CC=CC=C32)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


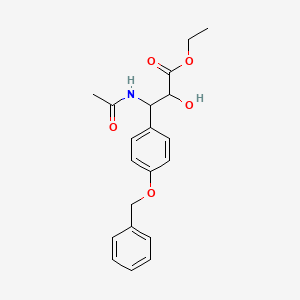

![methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12321863.png)
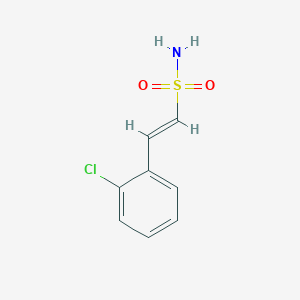
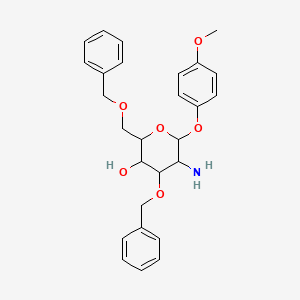
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)

![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12321904.png)
![17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12321905.png)
